3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
Overview
Description
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, also known as DFPP, is a novel amino acid derivative. It is available in the form of hydrochloride with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 .
Molecular Structure Analysis
The molecular structure of 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is represented by the formula C7H12ClF2NO2 . The molecular weight of this compound is 179.16 g/mol. More detailed structural analysis would require additional resources or experimental data.Scientific Research Applications
Environmental Degradation and Biodegradability
Polyfluoroalkyl chemicals, which may include structures similar to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, are widely used in industrial applications. Their degradation, particularly microbial degradation, is crucial for assessing environmental fate and effects. Studies have shown that microbial degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), highlighting the importance of understanding these pathways for environmental monitoring and assessment (Liu & Avendaño, 2013).
Purification and Separation Technologies
Innovative separation and purification techniques are essential for the recovery of valuable products from bioprocesses. Studies have explored the efficiency of various methods for the separation of carboxylic acids from aqueous solutions, including the use of organic solvents and supercritical fluids. These methodologies emphasize the need for environmentally friendly, non-toxic, and efficient separation processes, which are applicable to the purification of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Djas & Henczka, 2018).
Synthesis and Reactivity
The reactivity and synthesis of fluoroorganic compounds, including trifluoromethanesulfonic acid as a related example, have been extensively reviewed. Such acids are used in a variety of organic synthesis reactions due to their high protonating power and low nucleophilicity. These properties are crucial for generating cationic species from organic molecules, which is relevant for understanding the synthesis and reactivity of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Kazakova & Vasilyev, 2017).
Bioaccumulation Studies
The bioaccumulation potential of perfluoroalkyl acids, which may include compounds structurally related to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, has been critically reviewed. These studies compare perfluorinated compounds to regulatory criteria and persistent lipophilic compounds, highlighting the differences in partitioning behavior and bioaccumulation potential. Such research aids in understanding the environmental impact and regulations related to these substances (Conder et al., 2008).
properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4-10(5-7)3-1-6(11)12/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJXASLSHLMEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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